molecular formula C5H7ClN2S B1303485 Thiophene-3-carboximidamide Hydrochloride CAS No. 51528-02-0

Thiophene-3-carboximidamide Hydrochloride

Cat. No.: B1303485
CAS No.: 51528-02-0
M. Wt: 162.64 g/mol
InChI Key: CAUZIIYPBLBRFI-UHFFFAOYSA-N
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Description

Thiophene-3-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-3-carboximidamide hydrochloride typically involves the reaction of thiophene-3-carboxylic acid with an appropriate amidine reagent under acidic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or methanol, with hydrochloric acid used to form the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiophene-3-carboxylic acid derivatives, while reduction can produce thiophene-3-carboximidamide .

Scientific Research Applications

Thiophene-3-carboximidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboximidamide hydrochloride
  • Thiophene-3-carboxylic acid
  • Thiophene-2-carboxylic acid

Uniqueness

Thiophene-3-carboximidamide hydrochloride is unique due to its specific structure, which allows for distinct chemical reactivity and biological interactions compared to other thiophene derivatives. Its amidine group provides unique binding properties, making it valuable in various research applications .

Biological Activity

Thiophene-3-carboximidamide hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C5_5H7_7ClN2_2S and a molecular weight of 162.64 g/mol. The compound features a thiophene ring with a carboximidamide group at the 3-position, which is crucial for its biological interactions. The presence of sulfur in the thiophene ring enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Thiophene derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : this compound has shown potential as an antimicrobial agent. Studies indicate that compounds with thiophene structures can interact with various microbial targets, inhibiting their growth.
  • Anticancer Properties : Research suggests that this compound may exhibit cytotoxic effects against certain cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). Its potency has been compared favorably against other compounds in similar studies .

The precise mechanism of action for this compound remains under investigation; however, it is believed to involve:

  • Interaction with Enzymes : The compound may modulate the activity of specific enzymes involved in disease pathways, potentially leading to therapeutic effects. For instance, it has been suggested that thiophene derivatives can inhibit trypanothione reductase, which is significant in the context of parasitic infections like leishmaniasis .
  • Reactive Oxygen Species (ROS) Generation : Some studies have indicated that thiophene compounds can induce ROS production in target cells, leading to apoptosis in cancer cells without significant toxicity to normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of related compounds reveals insights into how variations in substituents affect activity:

Compound NameStructure CharacteristicsBiological Activity
Thiophene-2-carboximidamideSimilar ring structure but different substitution patternAntimicrobial properties
2-Thiophenecarboxylic acidLacks the imidamide group; simpler structureModerate anti-inflammatory effects
Thiophene-4-carboximidamideDifferent position of carboximidamide groupPotentially less potent than 3-position
5-MethylthiopheneMethyl substitution on the thiophene ringVaries widely in biological activity

This table illustrates how the positioning of functional groups significantly influences the reactivity and biological interactions of these compounds.

Case Studies and Research Findings

  • Antileishmanial Activity : A study focused on thiophene derivatives found that certain analogs exhibited potent activity against Leishmania major, with some compounds inhibiting proliferation by over 75% at low concentrations (0.63 µM). These findings highlight the potential for developing thiophene-based therapies for leishmaniasis .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that this compound displayed significant cytotoxicity against breast cancer cells (MCF-7), outperforming some traditional chemotherapeutic agents. The compound's ability to induce cell death through ROS generation was a key observation .

Properties

IUPAC Name

thiophene-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUZIIYPBLBRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381504
Record name Thiophene-3-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51528-02-0
Record name Thiophene-3-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-3-carboxamidine hydrochloride
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